molecular formula C11H12ClNO3 B5671816 (3-chlorophenyl) morpholine-4-carboxylate

(3-chlorophenyl) morpholine-4-carboxylate

Cat. No.: B5671816
M. Wt: 241.67 g/mol
InChI Key: NUKOJTADPJYOKS-UHFFFAOYSA-N
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Description

(3-chlorophenyl) morpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a 3-chlorophenyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl) morpholine-4-carboxylate typically involves the reaction of 3-chlorophenyl isocyanate with morpholine in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chlorophenyl isocyanate+morpholine(3-chlorophenyl) morpholine-4-carboxylate\text{3-chlorophenyl isocyanate} + \text{morpholine} \rightarrow \text{this compound} 3-chlorophenyl isocyanate+morpholine→(3-chlorophenyl) morpholine-4-carboxylate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

    Reactant Preparation: Ensuring high purity of 3-chlorophenyl isocyanate and morpholine.

    Reaction: Conducting the reaction in a controlled environment, often in a batch or continuous flow reactor.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the product.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl) morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(3-chlorophenyl) morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-chlorophenyl) morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3-bromophenyl) morpholine-4-carboxylate
  • (3-fluorophenyl) morpholine-4-carboxylate
  • (3-methylphenyl) morpholine-4-carboxylate

Uniqueness

(3-chlorophenyl) morpholine-4-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

IUPAC Name

(3-chlorophenyl) morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-9-2-1-3-10(8-9)16-11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKOJTADPJYOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324466
Record name (3-chlorophenyl) morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332922-17-5
Record name (3-chlorophenyl) morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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